N-((4-(2-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups and heterocycles. Its molecular formula is , indicating a substantial molecular weight of approximately 485.56 g/mol. This compound is primarily studied for its biological activities, particularly in the fields of cancer research and pharmacology.
The synthesis and characterization of this compound have been documented in various scientific articles and patent filings, showcasing its relevance in drug development and chemical research. Notably, it has been referenced in studies focusing on antioxidant and anticancer activities of related triazole derivatives .
This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the furan and carboxamide moieties further enhances its pharmacological profile.
The synthesis of N-((4-(2-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. Key steps include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity .
The molecular structure of N-((4-(2-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide can be represented using various structural formulas:
InChI=1S/C24H25N5O4S/c1-29(2)20-10-8-19(9-11-20)26-24(31)30(21(32)33)22(12-13-23(30)34)14-15(3)16(4)17(5)18(6)7/h8-11,14H,12H2,(H,32,33)
This representation highlights the connectivity between different atoms in the molecule.
Key data points include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are employed to confirm the structure .
The compound can participate in various chemical reactions typical for triazole derivatives:
Technical details about these reactions often involve specific reagents and conditions that favor desired pathways while minimizing side reactions .
The mechanism of action for N-((4-(2-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is primarily linked to its interactions with biological targets such as enzymes or receptors involved in cancer progression or oxidative stress pathways.
Data from studies indicate that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and inhibiting reactive oxygen species (ROS), thereby protecting cellular integrity . Additionally, the triazole ring may interact with specific proteins involved in cell signaling pathways that regulate apoptosis or cell proliferation.
The physical properties of this compound include:
Key chemical properties include:
Relevant analyses often involve thermal stability tests and solubility profiles to guide formulation strategies for pharmaceutical applications .
N-((4-(2-methoxyphenyl)-5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide has promising applications in:
Research continues to explore its full potential within these domains, emphasizing the need for comprehensive studies on efficacy and safety .
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5